molecular formula C6H11ClIN B2470806 (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride CAS No. 2418673-39-7

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

Cat. No.: B2470806
CAS No.: 2418673-39-7
M. Wt: 259.52
InChI Key: DNDKUGMRPJINBI-UHFFFAOYSA-N
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Description

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride is a bicyclo[1.1.1]pentane (BCP) derivative characterized by an iodine substituent at the 3-position and a methanamine group attached to the bridgehead carbon (C1). The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. BCP scaffolds are valued in drug discovery for their unique rigid geometry, which improves metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

(3-iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDKUGMRPJINBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride can undergo various chemical reactions, including substitution and addition reactions. The highly strained bicyclic structure makes it reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, organometallic reagents, and strong bases. For example, the iodination of organic compounds using elemental iodine or iodides is a common method for introducing iodine into the bicyclo[1.1.1]pentane scaffold .

Major Products Formed: The major products formed from reactions involving (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride depend on the specific reaction conditions and reagents used. For instance, substitution reactions can lead to the formation of various functionalized bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying strain-release chemistry and developing new synthetic methodologies .

Biology and Medicine: The bicyclo[1.1.1]pentane scaffold is a high-value bioisostere for phenyl rings, offering high passive permeability, water solubility, and metabolic stability . These properties make it an attractive candidate for designing new pharmaceuticals.

Industry: In the industrial sector, (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride can be used in the development of new materials with unique properties. Its highly strained structure can impart desirable characteristics to polymers and other materials .

Mechanism of Action

The mechanism of action of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is not well-documented. its reactivity can be attributed to the strain in the bicyclo[1.1.1]pentane scaffold, which makes it highly reactive towards various chemical species. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations in Bicyclo[1.1.1]pentane Derivatives

The iodine substituent in the target compound distinguishes it from structurally similar BCP derivatives. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
(3-Iodo-1-BCP)methanamine hydrochloride I, NH2·HCl C6H11IN·HCl 283.53* Not explicitly listed Potential bioisostere for aromatic rings
(3-Fluoro-1-BCP)methanamine hydrochloride F, NH2·HCl C6H11ClFN 151.61 1826900-79-1 Enhanced electronegativity; CNS targets
3-(Difluoromethyl)-1-BCP-methanamine HCl CF2H, NH2·HCl C6H10ClF2N 169.60 SPC-a947 (Catalog) Improved metabolic stability
Bicyclo[1.1.1]pentan-1-ylmethanamine HCl H, NH2·HCl C6H12ClN 133.62 2108646-79-1 Baseline structure for SAR studies
1-(3-Cyclobutyl-BCP)methanamine HCl Cyclobutyl, NH2·HCl C9H16ClN 181.68 2803856-77-9 Increased lipophilicity

*Calculated based on formula C6H11IN·HCl (I=126.9, Cl=35.45).

Key Observations :

  • Iodine vs. Fluorine : The iodine atom’s larger atomic radius and polarizability may enhance halogen bonding interactions in drug-receptor binding compared to fluorine’s electronegativity .
  • Synthetic Complexity : Iodinated derivatives often require specialized reagents (e.g., methyl iodide, ) or metal-catalyzed coupling reactions, unlike fluorinated analogs synthesized via nucleophilic fluorination .

Physicochemical Properties

  • Molecular Rigidity : All BCP derivatives exhibit high rigidity due to the bicyclic scaffold, reducing entropic penalties during target binding .
  • Acid-Base Behavior : The methanamine group (pKa ~9-10) ensures protonation at physiological pH, enhancing solubility in hydrochloride form .

Biological Activity

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is a chemical compound characterized by its unique bicyclic structure and the presence of an iodine atom. Its molecular formula is C₆H₁₁ClIN, and it has gained attention in various fields, particularly in medicinal chemistry and drug development due to its potential biological activities.

The compound is derived from bicyclo[1.1.1]pentane, a structure known for its high strain and reactivity. The introduction of iodine enhances its electrophilic properties, making it suitable for various chemical reactions, including nucleophilic substitutions and oxidations.

The precise mechanism of action of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride remains under investigation. However, it is believed that the iodine atom and the bicyclic framework contribute to its interaction with biological targets, potentially modulating enzyme activities and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have explored its potential as a therapeutic agent in cancer treatment, leveraging its unique structural properties to interact with specific molecular targets involved in tumor progression .
  • Neurological Applications : Investigations into its effects on neurological disorders suggest that it may influence neurotransmitter systems, although detailed mechanisms are still being elucidated.
  • Biochemical Probes : The compound has been utilized as a biochemical probe to study cellular processes, aiding in the understanding of various physiological mechanisms.

Case Studies

Several studies have highlighted the biological implications of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride:

  • Study on Anticancer Activity : A recent investigation demonstrated that this compound could inhibit the proliferation of certain cancer cell lines through modulation of apoptosis pathways.
  • Neuropharmacological Research : Another study assessed its effects on neuronal cells, revealing potential neuroprotective effects that warrant further exploration in the context of neurodegenerative diseases.

Comparative Analysis

The biological activity of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride can be compared with other bicyclic compounds:

Compound NameStructure TypeBiological ActivityNotable Applications
(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochlorideBicyclo[1.1.1]pentaneAnticancer, NeurologicalBiochemical probes
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochlorideBicyclo[1.1.1]pentaneAnticancerTherapeutic applications
2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochlorideBicyclo[1.1.1]pentaneUnknownPotential drug candidate

Q & A

Q. Methodological Answer :

Technique Purpose Conditions/Parameters
¹H/¹³C NMR Confirm bicyclo scaffold and iodine positionDMSO-d₆ or CDCl₃; compare with computed spectra (DFT) .
HRMS Verify molecular ion ([M+H]⁺)ESI+ mode; resolution ≥30,000 .
XRD Resolve stereochemical ambiguitiesSingle-crystal diffraction (if crystallizable) .
HPLC-PDA Assess purity (>98%)C18 column, 0.1% TFA in H₂O/MeCN gradient .

Advanced: How can researchers design experiments to study the reactivity of the iodine substituent in cross-coupling reactions?

Q. Methodological Answer :

  • Suzuki-Miyaura Coupling : Test with Pd(PPh₃)₄, aryl boronic acids (e.g., phenylboronic acid), and K₂CO₃ in THF/H₂O (80°C, 12h). Monitor iodine displacement via LC-MS .
  • Controlled Variables : Vary catalyst loading (1–5 mol%), ligand (e.g., XPhos), and base (Cs₂CO₃ vs. K₃PO₄) to optimize yield.
  • Side Reaction Mitigation : Include radical scavengers (TEMPO) to suppress unwanted C-I bond homolysis .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Answer :

  • Reproducibility Checks : Validate assays (e.g., receptor binding) across multiple labs using standardized protocols (ICH Q2(R1)) .
  • Meta-Analysis : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) and apply statistical tools (ANOVA) to identify outliers .
  • Structural Confounds : Re-analyze batch purity via NMR/HPLC; trace impurities (e.g., deiodinated byproducts) may skew results .

Advanced: What analytical strategies are recommended for identifying degradation products under stressed conditions?

Q. Methodological Answer :

Stress Testing : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .

LC-HRMS/MS : Use a Q-TOF mass spectrometer in data-dependent acquisition mode to fragment degradation peaks.

Fragmentation Pathways : Compare MS² spectra with in silico predictions (e.g., Schrödinger MassHunter) to assign structures (e.g., dehydrohalogenation products) .

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